Heptyl-Undecyl-Phthalat

Übersicht

Beschreibung

Heptyl Undecyl Phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. Heptyl Undecyl Phthalate is specifically used in various industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Heptyl Undecyl Phthalate has several scientific research applications:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Widely used in the production of flexible PVC, adhesives, coatings, and sealants.

Wirkmechanismus

Target of Action

The primary targets of Heptyl Undecyl Phthalate are polymer chains found in various materials. It interacts with these chains to modify their physical properties .

Mode of Action

Heptyl Undecyl Phthalate functions as a plasticizer by reducing intermolecular forces between polymer chains . This interaction enhances the flexibility and durability of the materials, making them more malleable and resistant to wear and tear .

Pharmacokinetics

Phthalates are known to have high values of koa, suggesting that they will be appreciably sorbed to aerosol particles, soil, and vegetation . This property can influence their distribution and fate in the environment .

Result of Action

The primary result of Heptyl Undecyl Phthalate’s action is the increased flexibility and durability of polymeric materials . This makes the materials more suitable for various applications, including the production of flexible plastics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Heptyl Undecyl Phthalate. For instance, its low volatility and high solubility in organic solvents suggest that it can persist in various environmental compartments . Furthermore, its propensity to sorb to aerosols, vegetation, and soils can reduce its potential for long-range transport .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heptyl Undecyl Phthalate is synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction typically occurs in the presence of a catalyst such as sulfuric acid. The process involves two main stages:

- Formation of monoester: This stage is fast and irreversible.

- Formation of diester: This stage is slower and requires a catalyst .

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Heptyl Undecyl Phthalate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to produce phthalic acid and the corresponding alcohols.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Oxidation: Phthalic acid and other oxidation products.

Hydrolysis: Phthalic acid, heptyl alcohol, and undecyl alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Heptyl Undecyl Phthalate can be compared with other phthalate esters such as:

- Di-n-butyl phthalate

- Diethyl phthalate

- Dimethyl phthalate

- Di(2-ethylhexyl) phthalate

- Diisobutyl phthalate

Uniqueness

Heptyl Undecyl Phthalate is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability.

Biologische Aktivität

Heptyl undecyl phthalate (HUP) is a member of the phthalate ester family, which are widely used as plasticizers and additives in various industrial applications. Understanding the biological activity of HUP is crucial due to its potential environmental and health impacts. This article synthesizes existing research findings, case studies, and relevant data on the biological activity of HUP.

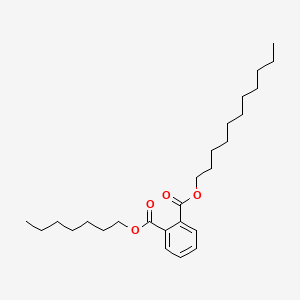

Heptyl undecyl phthalate is characterized by its long alkyl chains, which influence its biological interactions. The chemical structure consists of a phthalate core with heptyl and undecyl side chains, contributing to its lipophilicity and potential for bioaccumulation.

Toxicological Profile

Acute and Chronic Toxicity

Phthalates, including HUP, have been studied for their toxicity across various biological systems. The primary target organs for toxicity include the liver and kidneys. Studies indicate that repeated exposure to phthalates can lead to significant hepatic changes, including increased liver weight and biochemical alterations. For instance, research on related compounds has shown that high doses can inhibit gap junctional intercellular communication (GJIC) and induce peroxisomal proliferation, which are precursors to tumorigenesis in rodent models .

Table 1: Summary of Toxicological Findings for Phthalates

Biological Activities

Endocrine Disruption

Phthalates are known endocrine disruptors. They can interfere with hormonal pathways by mimicking or blocking hormones, leading to developmental and reproductive issues. Studies have demonstrated that exposure to phthalates can affect the reproductive systems of both male and female organisms due to their structural similarities to natural hormones .

Ecotoxicological Effects

HUP and similar phthalates have been shown to impact aquatic organisms significantly. Research indicates that exposure to these compounds can lead to altered reproductive behaviors and impaired development in fish species. For example, phthalates have been linked to oxidative stress responses in zebrafish embryos, which may compromise their immune systems .

Case Studies

Case Study 1: Hepatic Effects in Rodents

A study conducted on rats exposed to high doses of diisononyl phthalate (DINP) revealed significant liver weight increases and histopathological changes consistent with peroxisome proliferation. Similar methodologies can be applied to assess HUP's effects .

Case Study 2: Endocrine Disruption in Aquatic Species

Research examining the effects of various phthalates on zebrafish showed that exposure resulted in significant immunotoxicity and neurotoxicity. These findings suggest that HUP could pose similar risks due to its structural characteristics .

Metabolism and Excretion

Phthalates are rapidly absorbed and metabolized in biological systems. The primary metabolic pathway involves hydrolysis into monoesters, which are then further oxidized into more hydrophilic forms for excretion via urine. This rapid metabolism reduces the likelihood of long-term accumulation in tissues but raises concerns regarding acute exposure effects .

Eigenschaften

IUPAC Name |

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.